3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one
Description
Properties
IUPAC Name |
8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-15(2)21-23(28)26-22-17-13-19(29-3)20(30-4)14-18(17)25-24(27(21)22)31-12-8-11-16-9-6-5-7-10-16/h5-11,13-15,21H,12H2,1-4H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZDQXPZAMBJNI-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SC/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, antibacterial properties, and other pharmacological effects.
- Chemical Formula : CHNOS
- Molecular Weight : 435.54 g/mol
- CAS Number : 1044146-26-0
Biological Activity Overview
The compound belongs to the quinazolinone family, which is known for a variety of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory effects. The structural components of this compound suggest potential interactions with biological targets that could lead to significant pharmacological effects.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of quinazolinone derivatives. For instance, compounds similar to the target compound have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
These results indicate that derivatives with similar structures exhibit potent cytotoxicity in a dose-dependent manner .
Antibacterial Activity
The antibacterial potential of quinazolinone derivatives has also been investigated. For example, compounds synthesized from quinazolinone-thiazole hybrids demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The most active compounds in these studies showed inhibition against various strains with minimal inhibitory concentrations (MIC) ranging from 5 to 50 μg/mL depending on the specific bacterial strain .
The mechanisms through which quinazolinones exert their biological effects are diverse and can include:
- Inhibition of DNA Synthesis : Some quinazolinones interfere with nucleic acid synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
- Enzyme Inhibition : Certain derivatives may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.
Case Studies
- Anticancer Activity : A study focused on the synthesis of quinazolinone derivatives demonstrated that compounds with specific substitutions exhibited enhanced cytotoxicity against prostate cancer cells (PC3) and breast cancer cells (MCF-7). The study utilized MTT assays to measure cell viability post-treatment.
- Antimicrobial Testing : Another investigation evaluated the antimicrobial properties of various quinazolinone derivatives against common pathogens. The results indicated that certain structural modifications significantly increased antibacterial efficacy.
Comparison with Similar Compounds
Structural Variations in Sulfanyl Substituents
The sulfanyl group at position 5 is a critical modulator of physicochemical and biological properties. Key analogs and their substituents are compared below:
Pharmacological and Physicochemical Insights
- Lipophilicity : The octylsulfanyl analog (CAS 1024591-25-0) exhibits the highest lipophilicity due to its long alkyl chain, which may improve cell membrane penetration but reduce aqueous solubility .
- Steric Effects : The target compound’s (E)-3-phenyl-2-propenyl group provides conformational rigidity compared to flexible alkyl chains (e.g., octyl), which may influence receptor-binding specificity .
Discontinued or Limited-Availability Analogs
- 8,9-Dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl] analog (CAS 439109-31-6) : Discontinued due to synthesis challenges or stability issues, as indicated by its discontinued status across all package sizes .
Research Implications
The structural diversity in sulfanyl substituents highlights opportunities for optimizing bioavailability, target affinity, and metabolic stability. For example:
- Chlorinated Derivatives : Improved bioactivity in antimicrobial or anticancer screens due to halogen bonding .
- Fluorinated Analogs : Enhanced pharmacokinetic profiles via reduced oxidative metabolism .
- Target Compound’s Unique Feature : The (E)-3-phenyl-2-propenyl group balances lipophilicity and rigidity, making it a candidate for further evaluation in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
